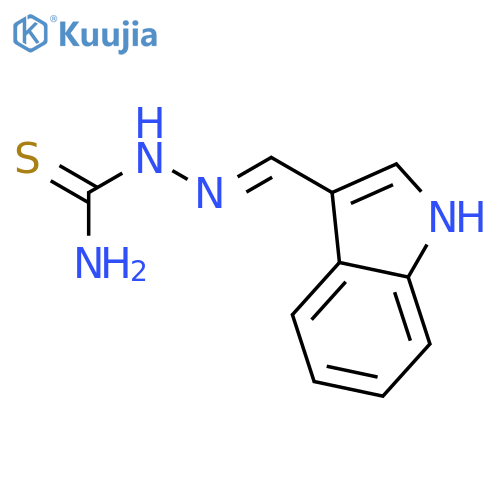

Cas no 6868-28-6 ((2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide)

6868-28-6 structure

商品名:(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide

CAS番号:6868-28-6

MF:C10H10N4S

メガワット:218.278199672699

MDL:MFCD00022735

CID:1116058

PubChem ID:135400404

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide 化学的及び物理的性質

名前と識別子

-

- 2-(1H-indol-3-ylmethylene)-Hydrazinecarbothioamide

- (indol-3-ylidenemethylamino)thiourea

- 1H-indole-3-butanoic acid

- 3-Formylindol-thiosemicarbazon

- 4-(1H-indol-3-yl)butyric acid

- 4-(indol-3-yl)butanoic acid

- 4-(indol-3-yl)-butyric acid

- Hormodin

- Indol-3-carbaldehyd-thiosemicarbazon

- Indolcarbaldehyd-(3)-thiosemicarbazon

- indole

- Indole-3-butanoic acid

- indole-3-butyric acid

- indole-3-carbaldehyde-thiosemicarbazone

- indole-3-carboxaldehyde thiosemicarbazone

- Indolebutyric acid

- Jiffy grow

- Seradix

- 2-((1H-indol-3-yl)methylene)hydrazine-1-carbothioamide

- [(E)-1H-indol-3-ylmethylideneamino]thiourea

- BDBM50350999

- VS-01009

- SR-01000078650-2

- (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide

- 6868-28-6

- [(E)-[(1H-indol-3-yl)methylidene]amino]thiourea

- NCI63786

- SR-01000078650-1

- [(E)-1h-indol-3-ylmethyleneamino]thiourea

- CS-0331358

- BIM-0004952.P001

- Z49561640

- CHEMBL1818880

- SCHEMBL4332218

- SR-01000078650

- AKOS000485272

- CCG-38180

- NSC-63786

- SMR000184428

- NSC63786

- MLS000595042

- HMS1607D16

- 1H-indole-3-carbaldehyde thiosemicarbazone

- BBL002048

- STK033225

-

- MDL: MFCD00022735

- インチ: InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6+

- InChIKey: RZOVCYGQNDYSCH-AWNIVKPZSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N

計算された属性

- せいみつぶんしりょう: 218.0628

- どういたいしつりょう: 218.06261751g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

じっけんとくせい

- PSA: 62.44

- LogP: 2.42620

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E460010-100mg |

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide |

6868-28-6 | 100mg |

$ 365.00 | 2022-06-05 | ||

| TRC | E460010-50mg |

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide |

6868-28-6 | 50mg |

$ 230.00 | 2022-06-05 | ||

| TRC | E460010-10mg |

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide |

6868-28-6 | 10mg |

$ 70.00 | 2022-06-05 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402028-500mg |

2-((1H-indol-3-yl)methylene)hydrazine-1-carbothioamide |

6868-28-6 | 98% | 500mg |

¥3894.00 | 2024-05-03 | |

| Cooke Chemical | LN8743358-500mg |

2-((1H-indol-3-yl)methylene)hydrazine-1-carbothioamide |

6868-28-6 | 98% | 500mg |

RMB 2396.80 | 2025-02-21 |

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

6868-28-6 ((2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide) 関連製品

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 152840-81-8(Valine-1-13C (9CI))

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬